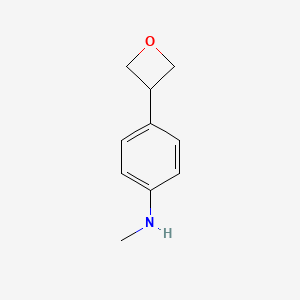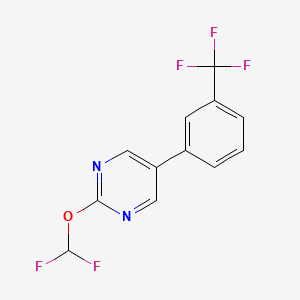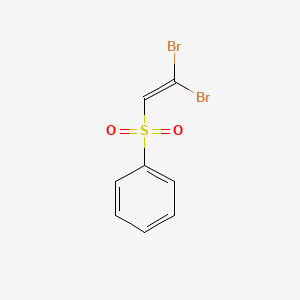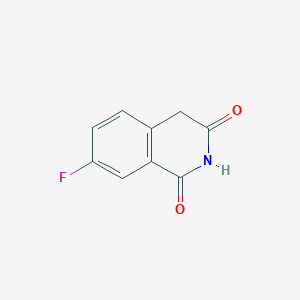
1,3-Oxazinane-3-carboximidhydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Oxazinane-3-carboximidhydrazide is a heterocyclic compound with the molecular formula C₅H₁₂N₄O. It is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Oxazinane-3-carboximidhydrazide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with oxazinane precursors can yield the desired compound. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended use.
化学反応の分析
Types of Reactions
1,3-Oxazinane-3-carboximidhydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazinane derivatives with different functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can convert the compound into its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific groups within the oxazinane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.
Substitution: Amines, thiols; often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinane derivatives with hydroxyl or carbonyl groups, while reduction can produce hydrazine derivatives.
科学的研究の応用
1,3-Oxazinane-3-carboximidhydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its medicinal applications includes exploring its role as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins with unique properties.
作用機序
The mechanism by which 1,3-oxazinane-3-carboximidhydrazide exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, depending on the compound’s structure and functional groups. The pathways involved may include inhibition or activation of enzymatic activity, binding to receptor sites, or modulation of signal transduction pathways.
類似化合物との比較
1,3-Oxazinane-3-carboximidhydrazide can be compared with other similar compounds, such as:
1,3-Oxazolidine-3-carboximidhydrazide: Similar in structure but with different ring size and properties.
1,3-Thiazine-3-carboximidhydrazide: Contains a sulfur atom in the ring, leading to different chemical reactivity and applications.
1,3-Dioxane-3-carboximidhydrazide: Features an oxygen atom in the ring, which affects its stability and reactivity.
The uniqueness of this compound lies in its specific ring structure and the presence of the hydrazide group, which imparts distinct chemical and biological properties.
特性
分子式 |
C5H12N4O |
|---|---|
分子量 |
144.18 g/mol |
IUPAC名 |
N'-amino-1,3-oxazinane-3-carboximidamide |
InChI |
InChI=1S/C5H12N4O/c6-5(8-7)9-2-1-3-10-4-9/h1-4,7H2,(H2,6,8) |
InChIキー |
JUXIEOFTEACODZ-UHFFFAOYSA-N |
異性体SMILES |
C1CN(COC1)/C(=N/N)/N |
正規SMILES |
C1CN(COC1)C(=NN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


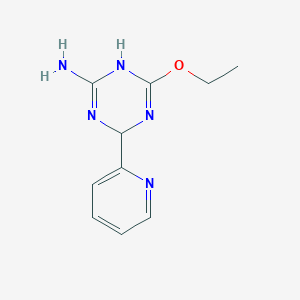
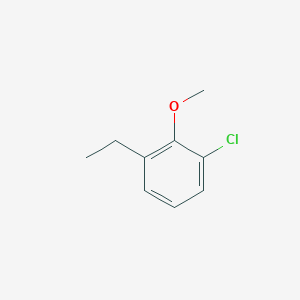
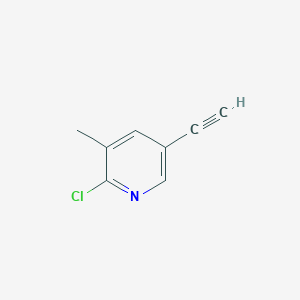
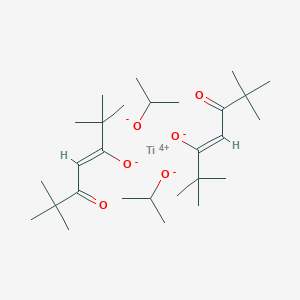
![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
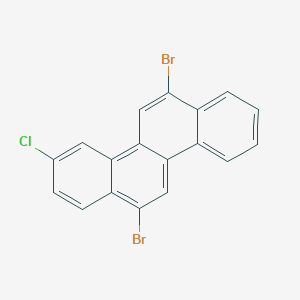
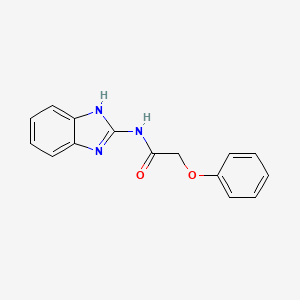
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)
